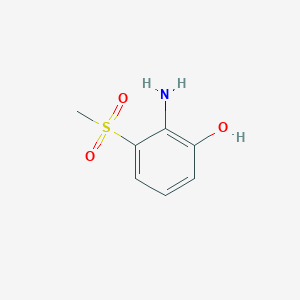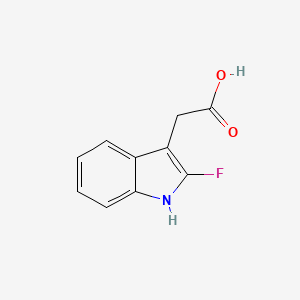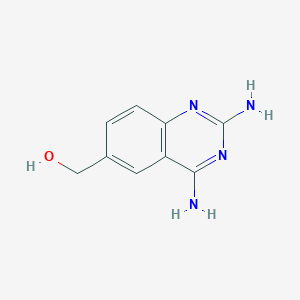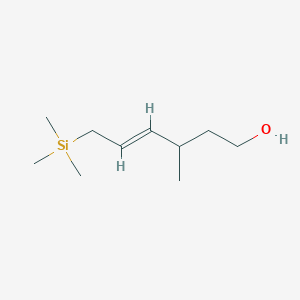
6-Propylisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylisoquinolin-5-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 5th position and a propyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 6-Propylisoquinolin-5-ol, can be achieved through various methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamines with acid chlorides, followed by dehydrogenation.
Pictet-Spengler Reaction: This method cyclizes β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions and microwave-assisted synthesis are commonly used .
Chemical Reactions Analysis
Types of Reactions: 6-Propylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydroisoquinolines.
Substitution: Halogenated, nitrated, and sulfonated isoquinolines.
Scientific Research Applications
6-Propylisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Propylisoquinolin-5-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the propyl and hydroxyl groups.
5-Hydroxyisoquinoline: Similar structure but without the propyl group.
6-Methylisoquinolin-5-ol: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 6-Propylisoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and propyl groups enhances its reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-propylisoquinolin-5-ol |
InChI |
InChI=1S/C12H13NO/c1-2-3-9-4-5-10-8-13-7-6-11(10)12(9)14/h4-8,14H,2-3H2,1H3 |
InChI Key |
UDERHUMTYVYELM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C1)C=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)




![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)

![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)


